10-(3-chloro-4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
This compound belongs to a class of tricyclic heterocycles featuring an 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one core. The structure incorporates a fused bicyclic system with oxygen (oxa) and nitrogen (diaza) heteroatoms, along with a ketone group at position 11. The substituent at position 10 is a 3-chloro-4-methoxyphenyl group, which introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) moieties.
Properties
IUPAC Name |
10-(3-chloro-4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-18-10-14(12-5-3-4-6-15(12)24-18)20-17(22)21(18)11-7-8-16(23-2)13(19)9-11/h3-9,14H,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPWLUOEUVDXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-chloro-4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
10-(3-chloro-4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
10-(3-chloro-4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-(3-chloro-4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and analogous tricyclic derivatives:
Key Comparative Insights
Substituent Effects: The target compound's 3-chloro-4-methoxyphenyl group combines steric and electronic modulation, contrasting with the 4-isopropylphenyl analog (), which is bulkier and more lipophilic. The thione group in the latter may reduce polarity, impacting membrane permeability . The 4-methoxyphenyl group in these compounds lacks the chloro substituent, reducing electrophilic character .
Functional Group Impact: The ketone group in the target compound and derivatives enables hydrogen bonding, critical for target interactions. In contrast, the thione () may engage in weaker van der Waals interactions . The piperazino-carbonyl substituent () introduces a basic nitrogen, enhancing solubility in protonated forms (e.g., in gastric environments) but increasing metabolic vulnerability via cytochrome P450 pathways .
Synthetic Accessibility :
- highlights a one-pot synthesis route for simpler analogs (e.g., 9-phenyl derivatives), suggesting that introducing complex substituents (as in the target compound) may require multi-step protocols, affecting yield and scalability .
Biological Activity
The compound 10-(3-chloro-4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings.
- Molecular Formula : C19H19ClN2O4
- Molecular Weight : 374.8182
- CAS Number : 899784-42-0
Biological Activity Overview
The biological activities of this compound are primarily attributed to its structural features, which allow it to interact with various biological targets. Key areas of activity include:
-
Anticancer Activity :
- Studies have shown that derivatives of diazatricyclo compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have been identified as potential inhibitors of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Detailed Research Insights
- Anticancer Studies :
- Antimicrobial Efficacy :
- Mechanism of Action :
Q & A
Q. What statistical frameworks are robust for analyzing non-reproducible bioactivity data in structurally complex molecules?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in synthesis or assay conditions. Use bootstrapping to estimate confidence intervals for IC50 values. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
